Sitagliptin phosphate monohydrate
描述
Sitagliptin phosphate monohydrate is an antidiabetic drug used in the treatment of type II diabetes mellitus12. It is a dipeptidyl peptidase IV (DPPIV) inhibitor1 that also exhibits antioxidative and cardioprotective benefits2.
Synthesis Analysis
Two effective processes have been developed for the preparation of sitagliptin phosphate3. The approach of chemical resolution obtained R-sitagliptin in five steps from commercially available starting materials using the inexpensive NaBH4 to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates in 11% yield overall3. The route successfully avoids the use of expensive noble metal as catalysts compared with traditional synthesis methods, resulting in greatly reduced costs and simplified synthetic routes3.
Molecular Structure Analysis
Unfortunately, I couldn’t find specific information on the molecular structure analysis of Sitagliptin phosphate monohydrate.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of sitagliptin phosphate include chemical resolution and asymmetric hydrogenation3. The approach of chemical resolution of racemates to sitagliptin not only successfully obtained R-sitagliptin with up to 96% ee but also afforded S-sitagliptin with 90% ee by using chiral resolution agent, (−)-di-p-toluoyl-L-tartaric acid3.
Physical And Chemical Properties Analysis
The physical and chemical properties of Sitagliptin phosphate monohydrate can be influenced by its crystalline form9. The thermal analysis revealed that during the dehydration of sitagliptin phosphate monohydrate there is a characteristic crystalline transition event, which alters the physicochemical parameters of the drug, such as the melting point and solubility9.
科学研究应用
-
Diabetes Treatment
- Field : Medical Science
- Application : Sitagliptin is an oral anti-hyperglycemic agent of the dipeptidyl peptidase-4 (DPP-4) inhibitor class used in the treatment of type-2 diabetes .
- Method : It stimulates insulin release and reduces glucagon level by inhibition of inactivation of the incretin in a glucose-dependant manner .
- Results : Effective in managing blood sugar levels in patients with type 2 diabetes .
-
Marker for Renal Transporter
-
Stability Studies
- Field : Pharmaceutical Science
- Application : Understanding the influence of thermal cycles on the stability of Sitagliptin .
- Method : The therapeutic effect of Sitagliptin is mediated by increasing levels of the incretin hormones such as glucagon-like peptide-1 and gastric inhibitory polypeptide .
- Results : Provides insights into the stability of the drug under different conditions .
-
Drug Formulation
-
Asymmetric Synthesis
- Field : Organic Chemistry
- Application : Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate .
- Method : Optically pure sitagliptin phosphate monohydrate is synthesized through a chiral hemiacetal as the key intermediate .
- Results : Efficient and practical synthesis with 54% overall yield .
-
Preparation Methods
-
Chemical Resolution
- Field : Organic Chemistry
- Application : Two effective processes have been developed for the preparation of sitagliptin phosphate .
- Method : The approach of chemical resolution obtained R-sitagliptin in five steps from commercially available starting materials using the inexpensive NaBH4 to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates .
- Results : This route successfully avoids the use of expensive noble metal as catalysts compared with traditional synthesis methods, resulting in greatly reduced costs and simplified synthetic routes .
-
Asymmetric Hydrogenation
-
Chiral Hemiacetal Intermediate
- Field : Organic Chemistry
- Application : Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate .
- Method : Optically pure sitagliptin phosphate monohydrate is synthesized through a chiral hemiacetal as the key intermediate .
- Results : Efficient and practical synthesis with 54% overall yield .
-
Monotherapy
- Field : Medical Science
- Application : Sitagliptin is indicated for use as an adjunct to diet and exercise to improve glycemic control in adult patients with type 2 diabetes mellitus for whom metformin is inappropriate due to contraindications or intolerance .
- Method : It is used as a monotherapy .
- Results : It helps in improving the glycemic control in adults with type 2 diabetes mellitus .
-
Combination Therapy
- Field : Medical Science
- Application : Sitagliptin is indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus .
- Method : It is used in combination with other drugs .
- Results : It helps in improving the glycemic control in adults with type 2 diabetes mellitus .
-
Life Sciences
- Field : Life Sciences
- Application : Extensive application in the life sciences of β-amino acids .
- Method : As components of biologically active peptides and small molecule pharmaceuticals .
- Results : A great deal of research in organic synthesis has been focused on simple, practical and scalable methods for their preparation in an optically pure form .
-
Chemical Resolution and Asymmetric Hydrogenation
- Field : Organic Chemistry
- Application : Two effective processes have been developed for the preparation of sitagliptin phosphate .
- Method : The approach of chemical resolution obtained R-sitagliptin in five steps from commercially available starting materials using the inexpensive NaBH4 to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates . Other alternative asymmetric hydrogenation of β-ketomide routes for the synthesis of sitagliptin were found .
- Results : This route successfully avoids the use of expensive noble metal as catalysts compared with traditional synthesis methods, resulting in greatly reduced costs and simplified synthetic routes .
-
Marker for Renal Transporter
-
Monotherapy
- Field : Medical Science
- Application : Sitagliptin is indicated for use as an adjunct to diet and exercise to improve glycemic control in adult patients with type 2 diabetes mellitus for whom metformin is inappropriate due to contraindications or intolerance .
- Method : It is used as a monotherapy .
- Results : It helps in improving the glycemic control in adults with type 2 diabetes mellitus .
-
Combination Therapy
- Field : Medical Science
- Application : Sitagliptin is indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus .
- Method : It is used in combination with other drugs .
- Results : It helps in improving the glycemic control in adults with type 2 diabetes mellitus .
安全和危害
Sitagliptin phosphate monohydrate can cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure10. It is advised to avoid inhalation, contact with eyes, skin, and clothing, and to avoid the formation of dust and aerosols11.
未来方向
The future directions for Sitagliptin phosphate monohydrate could involve the development of new efficient routes for its synthesis3. The approach of chemical resolution of racemates to sitagliptin not only successfully obtained R-sitagliptin with up to 96% ee but also afforded S-sitagliptin with 90% ee by using chiral resolution agent, (−)-di-p-toluoyl-L-tartaric acid3. This could lead to reduced costs and simplified synthetic routes3.
属性
IUPAC Name |
(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N5O.H3O4P.H2O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4;/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4);1H2/t9-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPYTJVDPQTBQC-KLQYNRQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.O.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.O.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F6N5O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904746 | |
Record name | Sitagliptin phosphate monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sitagliptin phosphate monohydrate | |
CAS RN |
654671-77-9 | |
Record name | Sitagliptin phosphate monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=654671-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sitagliptin phosphate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0654671779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sitagliptin phosphate monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)--[1,2,4]triazolo[4,3,-a]pyrazine phosphate monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SITAGLIPTIN PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS63EW8X6F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。